N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
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Description
N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures including quinoline and benzoxazepine moieties are synthesized and evaluated for their biological activities, such as their inotropic effects or anticancer properties. For instance, derivatives of quinoline synthesized and evaluated for positive inotropic activity demonstrated significant effects, suggesting the potential of quinoline derivatives in the development of therapeutic agents (Ji-Yong Liu et al., 2009). Similarly, modifications of ciprofloxacin to include quinolone-3-carboxylic acid scaffolds have led to the synthesis of novel anticancer agents, highlighting the adaptability of these core structures for various therapeutic purposes (Hamideh Ahadi et al., 2020).
Pharmacological Applications
Quinoline and benzoxazepine derivatives are also explored for their pharmacological applications, including as serotonin type-3 (5-HT3) receptor antagonists, which could be used to manage conditions such as irritable bowel syndrome or for antiemetic effects during chemotherapy (R. Mahesh et al., 2011). The synthesis and evaluation of these compounds for receptor affinity and efficacy in biological models can guide the development of new drugs with improved safety and efficacy profiles.
Material Science and Imaging Applications
Additionally, quinoline derivatives have been labeled with radioactive isotopes, such as carbon-11, for potential use in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors. This application demonstrates the utility of these compounds in biomedical imaging and diagnostics, contributing to research in neurodegenerative diseases and cancer (M. Matarrese et al., 2001).
properties
IUPAC Name |
1-[6-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-4-15-7-5-6-14(2)18(15)26-17(30)12-29-13-25-20-19(22(29)32)33-23(27-20)28-10-8-16(9-11-28)21(31)24-3/h5-7,13,16H,4,8-12H2,1-3H3,(H,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHSLSAYBHSIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide |
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